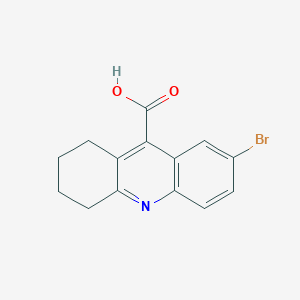

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXRKMNRRUIKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351807 | |

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37509-14-1 | |

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a halogenated derivative of the tacrine family of compounds. Tacrine and its analogues have been the subject of extensive research due to their potent inhibition of cholinesterase enzymes, a key therapeutic strategy in the management of Alzheimer's disease. This document delves into the discovery and historical development of this specific bromo-derivative, detailing its synthesis, chemical properties, and the broader context of its emergence from the study of tacrine analogues. Furthermore, this guide explores the compound's biological significance, focusing on its mechanism of action as a cholinesterase inhibitor and its potential therapeutic applications. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the structure-activity relationships within this class of molecules.

Introduction: The Quest for Cholinesterase Inhibitors

The development of effective treatments for neurodegenerative disorders, particularly Alzheimer's disease, has been a central focus of medicinal chemistry for decades. One of the primary pathological hallmarks of Alzheimer's is a deficit in the neurotransmitter acetylcholine. The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of the disease. A key strategy to achieve this is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally acting cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease. Despite its efficacy, its clinical use has been limited by hepatotoxicity. This has driven extensive research into the development of tacrine analogues with improved safety profiles and potentially enhanced efficacy. The core 1,2,3,4-tetrahydroacridine scaffold has been a fertile ground for structural modifications, leading to a vast library of derivatives with varying pharmacological properties.

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid emerges from this rich field of research. The introduction of a bromine atom at the 7-position and a carboxylic acid group at the 9-position of the tetrahydroacridine core represents a strategic modification aimed at exploring the structure-activity relationships of these compounds and potentially modulating their biological activity and pharmacokinetic properties.

Discovery and Historical Context

The specific discovery of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is situated within the broader historical development of quinoline and acridine chemistry. The foundational synthetic routes to these heterocyclic systems were established in the late 19th and early 20th centuries.

Foundational Synthetic Methodologies

The synthesis of the tetrahydroacridine core is heavily reliant on classical named reactions in organic chemistry, most notably the Friedländer annulation and the Pfitzinger reaction.

-

The Friedländer Synthesis: First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline ring. This method has been widely adapted for the synthesis of a variety of substituted quinolines and their fused analogues, including acridines.

-

The Pfitzinger Reaction: Developed by Wilhelm Pfitzinger, this reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base. This method is particularly relevant to the synthesis of the title compound due to the presence of the carboxylic acid moiety at the 9-position (equivalent to the 4-position in the quinoline nomenclature).

Emergence of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

While the exact first synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not definitively pinpointed in a singular "discovery" paper, its preparation is a logical extension of the exploration of tacrine analogues. A notable synthesis of this compound was reported in a 2022 publication by a research group focused on the development of novel tetrahydroacridine derivatives.[1] This research highlights a modern application of the Pfitzinger reaction for the construction of this specific molecule.

The rationale for introducing a bromine atom at the 7-position stems from structure-activity relationship (SAR) studies on various substituted tacrine analogues. Halogenation has been shown to modulate the electronic properties and lipophilicity of the molecule, which can influence its binding to the cholinesterase enzymes and its ability to cross the blood-brain barrier.

Chemical Synthesis and Characterization

The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is most effectively achieved through a Pfitzinger-type condensation reaction.

Synthetic Pathway

The synthesis involves the reaction of a substituted isatin with cyclohexanone.[1]

Figure 1: General synthetic scheme for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.

Step-by-Step Experimental Protocol

The following protocol is adapted from the literature for the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.[1]

Materials:

-

5-Bromoisatin

-

Potassium hydroxide (KOH)

-

Cyclohexanone

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Hydrolysis of Isatin: In a round-bottom flask, dissolve 5-bromoisatin in an aqueous solution of potassium hydroxide. Stir the mixture at room temperature to facilitate the hydrolysis of the amide bond, forming the potassium salt of the corresponding isatoic acid.

-

Acidification: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the isatoic acid.

-

Condensation: To the suspension of the isatoic acid, add cyclohexanone and a catalytic amount of copper (II) sulfate pentahydrate.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂BrNO₂ | [2][3] |

| Molecular Weight | 306.16 g/mol | [2][3] |

| CAS Number | 37509-14-1 | [2][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 240–242 °C | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum shows a broad absorption band in the region of 3460–3310 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, a peak around 3056 cm⁻¹ for the aromatic C-H stretching, a peak at 2942 cm⁻¹ for the aliphatic C-H stretching, and a strong absorption at 1664 cm⁻¹ for the C=O stretching of the carboxylic acid.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum in CDCl₃ typically shows multiplets for the aliphatic protons of the tetrahydroacridine ring between δ 1.25 and 1.92 ppm, aromatic protons in the range of δ 7.35–7.48 ppm, and a broad singlet for the carboxylic acid proton around δ 11.66 ppm.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C-NMR spectrum displays signals for the aliphatic carbons between δ 22.90 and 33.55 ppm, aromatic carbons in the region of δ 125.50–150.35 ppm, and the carbonyl carbon of the carboxylic acid at approximately δ 168.65 ppm.[1]

-

Mass Spectrometry (MS): The mass spectrum shows the characteristic isotopic pattern for a bromine-containing compound with molecular ion peaks at m/z 306 (M⁺) and 308 (M⁺+2).[1]

Biological Significance and Mechanism of Action

The primary biological interest in 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its potential as a cholinesterase inhibitor.

Cholinesterase Inhibition

The tetrahydroacridine core is a well-established pharmacophore for the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The planar aromatic portion of the molecule is thought to interact with the catalytic anionic site (CAS) of the enzyme, while the protonated amino group (in the case of tacrine) forms a crucial interaction with the peripheral anionic site (PAS).

For 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, the carboxylic acid group at the 9-position significantly alters the electronic and steric properties compared to the amino group in tacrine. This modification is expected to influence the binding affinity and selectivity for AChE and BChE. The bromine atom at the 7-position further modulates the electronic distribution of the aromatic system, which can impact the strength of the interaction with the active site of the enzymes.

Figure 2: Mechanism of action of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid as a cholinesterase inhibitor.

Structure-Activity Relationship (SAR)

The development of tacrine analogues has generated a wealth of SAR data. Key insights include:

-

Substitution on the Acridine Ring: Halogen substitution on the aromatic rings can influence potency and selectivity. For instance, some halogenated derivatives of tacrine have shown greater potency and selectivity for AChE over BChE.

-

Modification at the 9-Position: The nature of the substituent at the 9-position is critical for activity. While the 9-amino group of tacrine is important for its potent inhibition, other functionalities, such as the carboxylic acid in the title compound, are being explored to modulate the pharmacological profile. The carboxylic acid group may offer different binding interactions within the enzyme's active site and could also affect the compound's solubility and pharmacokinetic properties.

Potential Therapeutic Applications

The primary therapeutic target for cholinesterase inhibitors is Alzheimer's disease. By increasing the levels of acetylcholine in the brain, these compounds can lead to modest improvements in cognitive function. While 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid itself has not been advanced to clinical trials, it represents a valuable research compound for understanding the SAR of this class of inhibitors and for the design of new, potentially more effective and safer therapeutic agents.

Future Directions and Conclusion

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a scientifically significant molecule that embodies the ongoing efforts to develop improved therapeutics for Alzheimer's disease. Its discovery and synthesis are rooted in the rich history of heterocyclic chemistry and the targeted design of enzyme inhibitors.

Future research in this area will likely focus on:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully characterize the inhibitory potency and selectivity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid against both AChE and BChE.

-

Pharmacokinetic and Toxicological Profiling: Elucidating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for assessing its drug-like potential.

-

Further Analogue Synthesis: The tetrahydroacridine scaffold remains a promising template for the design of new cholinesterase inhibitors. Further modifications, guided by the SAR data from compounds like the 7-bromo derivative, could lead to the discovery of novel drug candidates with superior therapeutic profiles.

References

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

-

CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]

-

LookChem. (n.d.). 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Retrieved from [Link]

- Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 12(1), 1-18.

Sources

- 1. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition of cholinesterase activity by tetrahydroaminoacridine and the hemisuccinate esters of tocopherol and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of the compound's structural and chemical characteristics. We will delve into its fundamental properties, including molecular structure, molecular weight, and melting point, and further explore its solubility, acidity (pKa), and lipophilicity (logP). This guide integrates experimentally determined data with established analytical protocols, providing a robust framework for the evaluation and application of this molecule in research and development settings.

Introduction: The Significance of the Tetrahydroacridine Scaffold

The tetrahydroacridine nucleus is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Tacrine, the first centrally acting AChE inhibitor approved for this indication, is a derivative of 9-amino-1,2,3,4-tetrahydroacridine. The exploration of substituted tetrahydroacridine analogs, such as 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, is driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 9-position can significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall polarity, thereby modulating its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for any rational drug design and development program.

Core Physicochemical Properties

A compound's journey from a laboratory curiosity to a potential therapeutic agent is fundamentally governed by its physicochemical characteristics. These properties dictate its interaction with biological systems and influence every aspect of its pharmacological profile.

Molecular Identity and Structure

The foundational attributes of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | - |

| CAS Number | 37509-14-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂BrNO₂ | [1][2][3] |

| Molecular Weight | 306.15 g/mol | [1][3] |

| Canonical SMILES | C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O | [3] |

Diagram: Chemical Structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

A 2D representation of the molecular structure.

Physical State and Melting Point

The physical state and melting point are fundamental properties that provide insights into the purity and crystalline nature of a compound.

The relatively high melting point of this compound suggests a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions of the aromatic rings.

The determination of the melting point is a cornerstone of compound characterization, providing a swift and reliable indicator of purity. The protocol outlined below is a standard method employed for crystalline organic solids.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Instrumentation:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Melting Point Determination:

-

Rapid Heating (Initial Run): The temperature is increased rapidly to obtain an approximate melting range.

-

Slow Heating (Accurate Determination): A fresh sample is prepared, and the temperature is rapidly brought to within 15-20 °C of the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Self-Validation: The sharpness of the melting range is a key indicator of purity. A narrow range (typically 1-2 °C) is indicative of a pure compound. Impurities will typically depress and broaden the melting range. The apparatus should be calibrated periodically using certified reference standards with known melting points.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption, distribution, and formulation development.

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Instrumentation:

-

Thermostated shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC-UV or a suitable quantitative analytical technique

-

pH meter (for aqueous solubility)

Procedure:

-

Sample Preparation: An excess amount of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are placed in a thermostated shaker bath (typically at 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve is used for quantification.

Self-Validation: To ensure equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield consistent concentrations. The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase transformation has occurred.

Ionization Constant (pKa): The Influence of pH

The pKa is a measure of the acidity of a compound. For a molecule with both acidic and basic centers, the pKa values determine the extent of ionization at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid possesses a carboxylic acid group (acidic) and a basic nitrogen atom within the acridine ring system.

Predicted pKa Values: Due to the lack of experimental data, computational methods are employed to estimate the pKa values.

-

Acidic pKa (Carboxylic Acid): Predicted to be in the range of 4.0 - 5.0. The electron-withdrawing nature of the acridine ring system would likely make the carboxylic acid slightly more acidic than a simple benzoic acid.

-

Basic pKa (Acridine Nitrogen): Predicted to be in the range of 3.5 - 4.5. The delocalization of the nitrogen lone pair into the aromatic system reduces its basicity.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored with a pH electrode. The pKa is determined from the titration curve.

Instrumentation:

-

Autotitrator with a high-precision burette

-

Calibrated pH electrode

-

Stirrer

-

Temperature probe

Procedure:

-

Sample Preparation: A precise amount of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is dissolved in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water to ensure solubility). The ionic strength of the solution is maintained with an inert salt (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of NaOH (to determine the acidic pKa) and a standardized solution of HCl (to determine the basic pKa). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: The pKa values are calculated from the titration data using specialized software that analyzes the shape of the titration curve. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the ionizable group are equal.

Self-Validation: The method is self-validating through the analysis of the titration curve's shape and the comparison of results from multiple titrations. The system should be calibrated with standard buffers before each experiment.

Lipophilicity (logP): A Measure of Membrane Permeability

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.

Predicted logP Value: Computational prediction suggests a logP value in the range of 3.5 - 4.5 for the neutral form of the molecule, indicating a significant degree of lipophilicity.

While the shake-flask method can be used, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a more rapid and less material-intensive approach for estimating logP.

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

A series of reference compounds with known logP values

Procedure:

-

Mobile Phase Preparation: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

-

Calibration: A set of standard compounds with known logP values are injected onto the HPLC system, and their retention times are recorded for each mobile phase composition. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is injected under the same conditions, and its retention time is measured.

-

logP Calculation: The logP of the target compound is determined from its retention factor using the calibration curve.

Self-Validation: The validity of the method relies on the quality of the calibration curve, which should have a high correlation coefficient (R² > 0.98). The selection of reference compounds should span the expected logP range of the analyte.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

-

IR (KBr, v cm⁻¹): 3460–3310 (broad band, O-H), 3056 (C-H aromatic), 2942 (C-H aliphatic), 1664 (C=O).[4]

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch at 1664 cm⁻¹ is consistent with a conjugated carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃, δ): 1.25–1.35 (m, 4H, 2CH₂), 1.77–1.82 (t, J = 8.0 Hz, 2H, CH₂), 1.87–1.92 (t, J = 8.0 Hz, 2H, CH₂), 7.35–7.48 (m, 3H, CH aromatic), 11.66 (br, 1H, COOH).[4]

-

¹³C NMR (100 MHz, CDCl₃, δ): 22.90, 23.20, 29.10, 33.55, 125.50, 126.67, 127.32, 128.45, 130.95, 132.34, 135.11, 146.67, 150.35, 168.65.[4]

The ¹H-NMR spectrum shows the characteristic signals for the tetrahydroisoquinoline protons and the aromatic protons, along with the downfield signal for the carboxylic acid proton. The ¹³C-NMR spectrum confirms the presence of the 14 carbon atoms in the molecule, including the carbonyl carbon at 168.65 ppm.

Mass Spectrometry (MS)

-

MS (EI, m/z): 308 [M+2]⁺, 306 [M]⁺.[4]

The mass spectrum displays the characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of approximately equal intensity separated by two mass units.

Diagram: Spectroscopic Analysis Workflow

Workflow for structural elucidation.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. By integrating experimentally determined data for its melting point and spectroscopic characteristics with established protocols for the determination of solubility, pKa, and logP, we have constructed a comprehensive profile of this scientifically significant molecule. This information is vital for researchers in the fields of medicinal chemistry and drug development, as it provides the fundamental knowledge required for the rational design of future experiments, the interpretation of biological data, and the potential advancement of this compound and its analogs as therapeutic agents.

References

-

El-Sayed, N. A., et al. (2022). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 12(1), 1-19. Available at: [Link]

-

CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS Number: 37509-14-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analogue of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, this molecule holds potential for similar therapeutic applications. This document will delve into its chemical identity, a proposed synthetic pathway based on established chemical reactions, its presumed mechanism of action as a cholinesterase inhibitor, and a detailed protocol for its in vitro evaluation. The guide is intended to serve as a valuable resource for researchers investigating novel treatments for neurodegenerative disorders and other conditions amenable to cholinergic modulation.

Introduction: The Therapeutic Potential of Tacrine Analogues

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. One of the primary therapeutic strategies to manage its symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was a pioneering drug in this class. However, its clinical use has been limited by adverse effects, including hepatotoxicity. This has spurred extensive research into the development of tacrine analogues with improved safety profiles and efficacy.

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid emerges from this research landscape as a molecule of interest. Its core structure is shared with tacrine, suggesting a potential for cholinesterase inhibition. The presence of a bromine atom at the 7-position and a carboxylic acid group at the 9-position are expected to modulate its physicochemical and pharmacological properties, potentially influencing its binding affinity to cholinesterases and its pharmacokinetic profile.

Physicochemical Properties and Chemical Structure

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 37509-14-1 | [1] |

| Molecular Formula | C₁₄H₁₂BrNO₂ | [1] |

| Molecular Weight | 306.16 g/mol | [1] |

| Appearance | Off-white to slight yellow solid | [1] |

| Purity | ≥95% (typical) | [1] |

| Storage | Room temperature, in a dry and cool environment | [1] |

Proposed Synthesis via Pfitzinger Reaction

The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be achieved through the Pfitzinger reaction, a well-established method for the preparation of quinoline-4-carboxylic acids from an isatin and a carbonyl compound. In this case, 5-bromoisatin and cyclohexanone would serve as the key starting materials.

The reaction proceeds through the base-catalyzed condensation of 5-bromoisatin with cyclohexanone. The initial step involves the hydrolysis of the isatin to an isatoic acid intermediate, which then reacts with cyclohexanone to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final tetrahydroacridine product.

Caption: Proposed Pfitzinger reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on general Pfitzinger reaction procedures and has not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Materials:

-

5-Bromoisatin

-

Cyclohexanone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add 5-bromoisatin to the basic solution and stir until dissolved.

-

Slowly add cyclohexanone to the reaction mixture.

-

Reflux the mixture with stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Presumed Mechanism of Action: Cholinesterase Inhibition

The structural similarity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid to tacrine strongly suggests that its primary mechanism of action is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating the neurotransmission signal. By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, which can lead to improved cognitive function in conditions like Alzheimer's disease.

The tetrahydroacridine core is known to interact with the catalytic and peripheral anionic sites of cholinesterases. The substituents at the 7 and 9 positions are expected to influence the binding affinity and selectivity of the compound for AChE and BChE.

Caption: Simplified schematic of acetylcholinesterase inhibition.

In Vitro Evaluation of Cholinesterase Inhibitory Activity

To validate the presumed mechanism of action and to quantify the inhibitory potency of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, an in vitro cholinesterase inhibition assay is essential. The Ellman's method is a widely used and reliable spectrophotometric assay for this purpose.

Detailed Experimental Protocol: Ellman's Method

Principle:

This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity, and the inhibition of this rate in the presence of an inhibitor is used to determine the inhibitor's potency (IC₅₀ value).

Materials:

-

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (test compound)

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare solutions of AChE, BChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution at various concentrations (or buffer for the control)

-

DTNB solution

-

AChE or BChE solution

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., every minute for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the control.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Conclusion and Future Directions

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid represents a promising scaffold for the development of novel cholinesterase inhibitors. Its synthesis via the Pfitzinger reaction is a feasible and well-documented approach. The detailed protocol for the in vitro evaluation of its cholinesterase inhibitory activity provided in this guide will enable researchers to quantify its potency and selectivity.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive biological evaluation of the compound. This would include determining its IC₅₀ values for both AChE and BChE, assessing its cytotoxicity in relevant cell lines, and investigating its pharmacokinetic properties. Such studies will be crucial in determining the therapeutic potential of this molecule and its analogues in the treatment of Alzheimer's disease and other neurological disorders.

References

-

Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Omega. 2023 Jul 12. [Link]

-

Synthesis and Biological Evaluation of Novel Tacrine Derivatives and Tacrine-Coumarin Hybrids as Cholinesterase Inhibitors. ResearchGate. 2025 Aug 09. [Link]

-

Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PubMed Central. 2022 Aug 18. [Link]

-

Pfitzinger reaction. Wikipedia. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. 2014 Mar 28. [Link]

-

Novel bipharmacophoric inhibitors of the cholinesterases with affinity to the muscarinic receptors M1 and M2. National Institutes of Health. [Link]

-

Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of 4-amino-2, 3-diaryl-5, 6, 7, 8-tetrahydrofuro(and thieno)[2, 3-b]. PubMed. [Link]

-

Design, synthesis and evaluation of cholinesterase hybrid inhibitors using a natural steroidal alkaloid as precursor. PubMed. [Link]

-

The synthesis and cholinesterase inhibitory activities of solasodine analogues with seven-membered F ring. PubMed. [Link]

-

Synthesis and cholinesterase inhibition of cativic acid derivatives. PubMed. 2014 Aug 1. [Link]

-

Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism. ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document synthesizes available spectroscopic data to elucidate the structural features of the molecule. While crystallographic data for a precise three-dimensional rendering is not publicly available, this guide offers a detailed interpretation of existing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust, field-proven synthesis protocol is presented, with a mechanistic exploration of the underlying Pfitzinger reaction. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of tetrahydroacridine derivatives in drug discovery and development.

Introduction: The Tetrahydroacridine Scaffold

The tetrahydroacridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, partially saturated structure provides a unique three-dimensional framework for interaction with biological targets. The introduction of various substituents onto this core allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, incorporates a bromine atom and a carboxylic acid group, functionalities that can significantly influence its biological activity and pharmacokinetic profile. The bromine atom can act as a heavy atom for crystallographic studies and can participate in halogen bonding, while the carboxylic acid group can engage in hydrogen bonding and salt formation, impacting solubility and receptor binding.

Elucidation of the Molecular Structure

A definitive understanding of a molecule's three-dimensional structure is paramount in drug design and development. While single-crystal X-ray diffraction provides the most precise atomic coordinates, such data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not currently available in the public domain. However, a wealth of information can be inferred from spectroscopic analysis.

Spectroscopic Characterization

The following data has been synthesized from available scientific literature to provide a comprehensive spectroscopic profile of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BrNO₂ | [1][2][3][4] |

| Molecular Weight | 306.15 g/mol | [1][2][3][4] |

| CAS Number | 37509-14-1 | [1][2][3][4] |

| Melting Point | 240–242 °C |

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

-

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum reveals the key structural features of the tetrahydroacridine core and its substituents.

-

δ 1.25–1.35 (m, 4H, 2CH₂): This multiplet corresponds to the four protons of the two methylene groups in the saturated cyclohexane ring that are not adjacent to the aromatic ring.

-

δ 1.77–1.82 (t, J = 8.0 Hz, 2H, CH₂): This triplet is assigned to the two protons of the methylene group adjacent to the aromatic portion of the acridine system.

-

δ 1.87–1.92 (t, J = 8.0 Hz, 2H, CH₂): This triplet corresponds to the other methylene group adjacent to the aromatic system.

-

δ 7.35–7.48 (m, 3H, CHₐᵣₒₘ): This multiplet represents the three protons on the brominated aromatic ring.

-

δ 11.66 (br, 1H, COOH): This broad signal is characteristic of the acidic proton of the carboxylic acid group.

-

-

¹³C-NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

δ 22.90, 23.20, 29.10, 33.55: These signals correspond to the four sp³ hybridized carbon atoms of the tetrahydro- portion of the acridine ring.

-

δ 125.50, 126.67, 127.32, 128.45, 130.95, 132.34, 135.11, 146.67, 150.35: These signals are in the aromatic region and correspond to the sp² hybridized carbons of the acridine core.

-

δ 168.65: This downfield signal is characteristic of the carbonyl carbon in the carboxylic acid group.

-

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

ν 3460–3310 cm⁻¹ (broad band): This broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid, indicating hydrogen bonding.

-

ν 3056 cm⁻¹: This absorption is attributed to the C-H stretching of the aromatic protons.

-

ν 2942 cm⁻¹: This signal corresponds to the C-H stretching of the aliphatic methylene groups.

-

ν 1664 cm⁻¹: This strong absorption is indicative of the C=O stretching of the carbonyl group in the carboxylic acid.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

MS (EI, m/z): 308 [M+2]⁺, 306 [M]⁺: The presence of two molecular ion peaks with a near 1:1 intensity ratio is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This confirms the presence of bromine and the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[5]

Synthesis and Mechanistic Insights

The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is reliably achieved through the Pfitzinger reaction. This classic condensation reaction provides a straightforward route to quinoline-4-carboxylic acids and their derivatives.

Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established literature procedures.

Materials:

-

5-Bromoisatin

-

Cyclohexanone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of potassium hydroxide in ethanol/water is prepared.

-

5-Bromoisatin is added to the basic solution and stirred until it dissolves.

-

Cyclohexanone is then added to the reaction mixture.

-

The mixture is refluxed for several hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solution is then acidified with hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality of Experimental Choices and Mechanistic Pathway

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids. The choice of a strong base like potassium hydroxide is crucial for the initial step of the reaction.

Workflow for the Pfitzinger Synthesis:

Caption: Pfitzinger reaction workflow for the synthesis of the title compound.

Mechanistic Steps:

-

Ring Opening of Isatin: The reaction is initiated by the hydroxide-mediated hydrolysis of the amide bond in 5-bromoisatin, leading to the formation of an intermediate amino keto-acid.

-

Condensation: The amine of the ring-opened intermediate undergoes a condensation reaction with the carbonyl group of cyclohexanone to form an enamine.

-

Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic quinoline ring system, resulting in the final product.

This one-pot synthesis is efficient and utilizes readily available starting materials, making it an attractive method for accessing this class of compounds.

Potential Applications in Drug Discovery

The 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold holds potential for various therapeutic applications. Acridine derivatives have been investigated for their anticancer properties, often acting as DNA intercalators and topoisomerase inhibitors. The presence of the bromine atom could enhance these interactions through halogen bonding. Furthermore, the carboxylic acid moiety can be derivatized to produce esters or amides, allowing for the creation of a library of compounds with diverse biological activities. The tetrahydroacridine core is also a known pharmacophore for acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid based on available spectroscopic data. While a definitive three-dimensional structure from X-ray crystallography remains to be determined, the presented NMR, IR, and MS data offer significant insights into its chemical architecture. The robust Pfitzinger synthesis provides a reliable route for its preparation, enabling further investigation into its chemical and biological properties. The structural features of this compound, including the tetrahydroacridine core, the bromine substituent, and the carboxylic acid functional group, make it a promising candidate for further exploration in the field of drug discovery.

References

-

CP Lab Safety. 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Available from: [Link]

-

PubChem. 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Available from: [Link]

-

LookChem. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1. Available from: [Link]

-

Kadry, A. M., Abdellah, W. A., & Tolba, M. F. (2023). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific reports, 13(1), 21867. Available from: [Link]

-

Semantic Scholar. improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and. Available from: [Link]

-

Boroncore. 37509-14-1 | 7-Bromo-1,2,3,4-tetrahydro-acridine-9-carboxylicacid. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and explore the burgeoning research into its potential as a scaffold for novel therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid[1].

This systematic name accurately describes the molecule's structure: a tetrahydroacridine core, which is a partially saturated four-ring heterocyclic system, substituted with a bromine atom at position 7 and a carboxylic acid group at position 9.

Synonyms: The compound is also referenced in chemical databases and by suppliers under various identifiers, including CHEMBRDG-BB 4400497 and AKOS BB-9941[2].

CAS Number: 37509-14-1[1][2][3][4][5][6][7][8][9].

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These characteristics are fundamental for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂BrNO₂ | [3][4][5] |

| Molecular Weight | 306.15 g/mol | [3][5] |

| Appearance | Off-white to slight yellow solid | [7] |

| Purity | Typically ≥95% | [4][6][8][10] |

| Storage | Room temperature, in dry and cool conditions | [7][8] |

Synthesis Pathway: The Pfitzinger Reaction

The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is efficiently achieved via the Pfitzinger reaction. This classic condensation reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids and their annulated derivatives, such as the tetrahydroacridines[10][11]. The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions[12].

For the synthesis of our target compound, the specific reactants are 5-bromoisatin and 1,3-cyclohexanedione.

Reaction Mechanism

The causality behind this multi-step process is as follows:

-

Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, opening the five-membered ring to form the potassium salt of the corresponding isatinic acid (a keto-acid)[10][13]. This step is crucial as it generates the reactive aniline intermediate.

-

Condensation and Imine/Enamine Formation: The aniline derivative then reacts with one of the carbonyl groups of 1,3-cyclohexanedione to form an imine, which subsequently tautomerizes to the more stable enamine[13].

-

Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the keto-acid carbonyl group. This is followed by a dehydration step, which results in the formation of the aromatic acridine ring system and yields the final product[10][13].

While the traditional Pfitzinger reaction is conducted under basic conditions (e.g., aqueous KOH), some protocols have been improved by performing the condensation under acidic conditions to avoid the formation of resin-like byproducts that can occur with diketones like 1,3-cyclohexanedione under strong base[14].

Experimental Protocol: A Generalized Pfitzinger Synthesis

The following is a detailed, step-by-step methodology for the synthesis of a tetrahydroacridine-9-carboxylic acid derivative, adapted from established Pfitzinger reaction protocols[12][13][14].

Materials:

-

5-Bromoisatin

-

1,3-Cyclohexanedione

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid for acidification

-

Ether (for extraction)

Procedure:

-

Isatin Hydrolysis: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml). To this basic solution, add 5-bromoisatin (0.07 mol)[12]. Stir the mixture at room temperature. The color change of the solution indicates the formation of the potassium salt of the corresponding isatinic acid[13].

-

Addition of Carbonyl Component: To the resulting mixture, add 1,3-cyclohexanedione (0.07-0.15 mol)[13].

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC)[12][13].

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Distill the bulk of the solvent under reduced pressure.

-

Purification: Add water to the residue. Perform an ether extraction to remove any neutral, non-acidic impurities. The aqueous layer, containing the potassium salt of the product, is then carefully acidified with an acid like acetic acid or dilute HCl[12].

-

Isolation: The acidification will cause the desired carboxylic acid to precipitate out of the solution. Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven to yield 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid[12][13].

Synthesis Workflow Diagram

Caption: Workflow of the Pfitzinger synthesis.

Applications in Drug Development

The tetrahydroacridine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities. While 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid itself is primarily a pharmaceutical intermediate, its derivatives have shown significant promise in several therapeutic areas[7][8].

A. Alzheimer's Disease: Cholinesterase Inhibition

The most well-documented application of the tetrahydroacridine core is in the treatment of Alzheimer's disease. The parent compound, 9-amino-1,2,3,4-tetrahydroacridine (Tacrine), was the first centrally-acting cholinesterase inhibitor approved for this purpose. Derivatives of this scaffold are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3]. By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function[4].

-

Mechanism of Action: Tetrahydroacridine derivatives are designed as dual-binding site inhibitors. They can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. This dual-binding capability can also interfere with the enzyme's role in the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease[3]. One study showed a derivative displayed potent inhibition of AChE-induced Aβ aggregation[3].

B. Anticancer Activity

Acridine derivatives have a long history as anticancer agents, primarily due to their ability to intercalate into DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair[2]. This disruption of DNA processes can lead to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.

-

Mechanism of Action: A study on novel tetrahydroacridine derivatives demonstrated their ability to inhibit the growth of human lung adenocarcinoma cells by inducing G1 phase cell cycle arrest and apoptosis[2]. The planar aromatic core of the acridine system allows it to slip between the base pairs of the DNA double helix, while side chains can interact with the DNA grooves or topoisomerase enzymes.

C. Antidiabetic Potential

Recent research has explored the potential of tetrahydroacridine derivatives as novel antidiabetic agents. A 2025 study detailed the synthesis of a series of these compounds and evaluated their ability to inhibit glucose diffusion[1].

-

Mechanism of Action: Molecular docking studies in the aforementioned research suggest that these derivatives could act as multi-target agents, potentially interacting with key proteins involved in glucose transport and metabolism, such as DPP-IV, SGLT1, and GLUT2. One derivative, at a 100 mg/kg dose, showed a high rate of glucose diffusion inhibition, outperforming the reference drug Gliclazide in that specific assay[1].

Logical Relationship Diagram: From Scaffold to Application

Caption: Therapeutic pathways for tetrahydroacridine derivatives.

Conclusion and Future Directions

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis via the robust Pfitzinger reaction allows for the creation of a diverse library of derivatives. The established and emerging biological activities of the tetrahydroacridine scaffold—spanning neurodegenerative diseases, oncology, and metabolic disorders—underscore its importance. Future research should focus on leveraging the bromo- and carboxylic acid functional groups for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

References

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2025). Scientific Reports. Available at: [Link]

-

Novel tetrahydroacridine derivatives inhibit human lung adenocarcinoma cell growth by inducing G1 phase cell cycle arrest and apoptosis. (2014). Biomedicine & Pharmacotherapy. Available at: [Link]

-

A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease. (n.d.). Physical Chemistry Chemical Physics. Available at: [Link]

-

Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]

-

9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. (1987). European Journal of Pharmacology. Available at: [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. Available at: [Link]

-

Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and. (2012). HETEROCYCLES. Available at: [Link]

-

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. (n.d.). Alichem. Available at: [Link]

-

Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1. (n.d.). LookChem. Available at: [Link]

-

7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. (n.d.). CP Lab Safety. Available at: [Link]

-

CAS 37509-14-1 7-BROMO-1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLIC ACID. (n.d.). Molbase. Available at: [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Available at: [Link]

-

Application of pfitzinger reaction in. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

- 1. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel tetrahydroacridine derivatives inhibit human lung adenocarcinoma cell growth by inducing G1 phase cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1, CasNo.37509-14-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. You are being redirected... [hit2lead.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid mechanism of action

An In-Depth Technical Guide: The Postulated Mechanism of Action of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Abstract

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a synthetic heterocyclic compound belonging to the tetrahydroacridine class of molecules. Its structural architecture is derived from tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease. Based on a comprehensive analysis of its structural motifs and the well-established pharmacology of its parent compound, the primary mechanism of action for this molecule is postulated to be the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide synthesizes the foundational principles of tacrine-based inhibition, analyzes the anticipated contributions of the 7-bromo and 9-carboxylic acid moieties through structure-activity relationship (SAR) principles, and presents a rigorous, self-validating experimental framework to empirically determine its precise molecular interactions and inhibitory profile.

The Tetrahydroacridine Scaffold: A Cornerstone of Cholinergic Therapeutics

The Therapeutic Legacy of Tacrine

The tetrahydroacridine scaffold is central to the history of Alzheimer's disease (AD) pharmacotherapy. The parent compound, tacrine, was the first cholinesterase inhibitor to receive FDA approval for AD treatment, marking a significant milestone in managing the disease's cognitive symptoms.[1] Although its clinical use was limited by hepatotoxicity, tacrine established a critical proof-of-concept: enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase could provide symptomatic relief.[2] This has since spurred the development of numerous second-generation inhibitors and multi-target-directed ligands built upon the acridine framework.[1]

The Cholinergic Hypothesis and Alzheimer's Disease

The cholinergic hypothesis, first posited in the late 1970s, correlates the cognitive decline seen in AD with a significant reduction in the activity of choline acetyltransferase and acetylcholinesterase in brain tissues.[2] This leads to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory. The primary therapeutic strategy derived from this hypothesis is to increase the synaptic concentration of ACh by inhibiting the enzymes responsible for its degradation, namely AChE and, to a lesser extent, BChE.

Core Structural Features

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a distinct analogue of tacrine. Its mechanism can be understood by dissecting its three key structural components:

-

The 1,2,3,4-Tetrahydroacridine Core: This flat, aromatic, polycyclic system is the foundational pharmacophore responsible for entering the narrow active-site gorge of cholinesterase enzymes.

-

The 7-Bromo Substituent: The placement of a halogen at the 7-position of the acridine ring is a critical modification. Halogens are electron-withdrawing groups, which can modulate the electronic properties of the aromatic system and potentially influence binding affinity.[3]

-

The 9-Carboxylic Acid Group: This represents the most significant departure from the parent tacrine, which features a 9-amino group. The substitution of a basic amine with an acidic carboxylic acid will fundamentally alter the molecule's charge, hydrogen bonding capacity, and overall interaction profile within the enzyme's active site.

Postulated Core Mechanism: Dual Cholinesterase Inhibition

The most probable mechanism of action is the inhibition of AChE and BChE. This inhibition is likely achieved through a multi-point interaction within the enzyme's active site gorge.

The Cholinesterase Active Site

The active site of AChE is a deep and narrow gorge (~20 Å deep) containing two key binding sites:

-

Catalytic Anionic Site (CAS): Located at the base of the gorge, it contains the catalytic triad (Ser-His-Glu) responsible for hydrolyzing acetylcholine. It also features a tryptophan residue (Trp84) that engages in crucial π-π stacking interactions.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of the enzyme. It is rich in aromatic residues like tyrosine (Tyr334).[4]

The Tacrine Binding Model and Inferred Interactions

Tacrine itself is a known dual-binding site inhibitor. It is believed that the flat tetrahydroacridine ring system engages in π-π stacking interactions with aromatic residues in both the CAS and PAS.[4] We can postulate a similar binding mode for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.

-

π-π Stacking: The tricyclic core is expected to form strong π-π stacking interactions with Trp84 in the CAS.

-

Influence of the 7-Bromo Group: Quantitative Structure-Activity Relationship (QSAR) studies on tacrine analogues have shown that electron-attracting substituents at the 6 and 7 positions can be favorable for inhibitory activity.[3] The bromine atom may enhance binding affinity through favorable electronic interactions or by forming specific halogen bonds with residues in the active site.

-

Role of the 9-Carboxylic Acid Group: Unlike the 9-amino group of tacrine, which is protonated at physiological pH and forms ionic interactions, the 9-carboxylic acid group will be deprotonated to a carboxylate anion. This anion could form strong hydrogen bonds or ionic interactions with residues such as Tyr334 or other hydrogen bond donors within the active site gorge.[4]

Caption: Postulated binding of the compound within the AChE gorge.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism, a tiered experimental approach is required. The following protocols provide a self-validating system to confirm cholinesterase inhibition, determine its kinetic profile, and visualize its binding pose.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BChE activity.

Objective: To determine the concentration of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid required to inhibit 50% of cholinesterase activity (IC₅₀).

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve Acetylthiocholine (ATChI) iodide in the buffer to a final concentration of 10 mM (Substrate).

-

Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer to a final concentration of 3 mM.

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

Reconstitute human recombinant AChE or BChE to the desired concentration in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the test compound dilution (or DMSO for control).

-

-

Incubate at 37°C for 5 minutes.

-

Add 10 µL of the enzyme solution to initiate the pre-incubation.

-

Incubate at 37°C for 10 minutes.

-

Add 20 µL of the ATChI substrate solution to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the change in absorbance at 412 nm every 60 seconds for 15 minutes using a microplate reader. The rate of color change (yellow) is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression fit (log(inhibitor) vs. response).

-

Caption: Workflow for the Ellman's Method cholinesterase assay.

Protocol: Enzyme Kinetic Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Methodology:

-

Experimental Setup: Perform the Ellman's assay as described above, but with a matrix of conditions. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and, for each inhibitor concentration, vary the substrate (ATChI) concentration across a wide range (e.g., 5-10 different concentrations).

-

Data Acquisition: Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Analyze the resulting family of lines:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed: Lines intersect in the second or third quadrant (both Vmax and Km change).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

-

-

Protocol: Molecular Docking Simulation

Objective: To generate a predictive model of the binding pose and identify key molecular interactions between the compound and the AChE active site.

Methodology:

-

Preparation of Receptor: Obtain the crystal structure of human AChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand or known active site residues.

-

Preparation of Ligand: Draw the 3D structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid using chemical drawing software. Perform energy minimization and assign charges.

-

Docking Execution: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor. Generate multiple possible binding poses.

-

Analysis of Results:

-

Analyze the top-ranked poses based on the docking score (estimated binding free energy).

-

Visualize the best pose to identify key interactions: hydrogen bonds, π-π stacking, ionic interactions, and halogen bonds.

-

Measure the distances between interacting atoms to validate the strength of the predicted bonds.

-

Caption: Workflow for molecular docking simulation.

Anticipated Results and Data Interpretation

This section outlines the expected outcomes from the proposed experimental framework.

Quantitative Inhibitory Potency

The compound is expected to be a potent inhibitor of both AChE and BChE, with IC₅₀ values likely in the nanomolar to low-micromolar range.

| Target Enzyme | Test Compound | Reference Compound |

| Anticipated IC₅₀ (nM) | Reported IC₅₀ (nM) | |

| Human AChE | 10 - 500 | Tacrine: ~80-150 |

| Human BChE | 50 - 1000 | Tacrine: ~5-20 |

Note: These are hypothetical values based on SAR principles for illustrative purposes.

Interpreting Kinetic Data

Given that the tetrahydroacridine core is known to interact with the CAS, a competitive or mixed-type inhibition pattern is the most likely outcome.

-

A purely competitive result would suggest the compound directly competes with acetylcholine for binding at the catalytic site.

-

A mixed-type result would be more indicative of a dual-site inhibitor, binding to both the CAS and PAS, thereby interfering with both substrate binding (affecting Km) and catalysis (affecting Vmax).

Molecular Docking Insights

The docking simulation is expected to reveal a binding pose where:

-

The tetrahydroacridine core is sandwiched between Trp84 and other aromatic residues in the gorge via π-π stacking .

-

The 9-carboxylate group forms a salt bridge or strong hydrogen bond with the hydroxyl group of Tyr334 or a similar residue in the PAS.

-

The 7-bromo substituent is oriented towards a specific pocket, potentially forming a halogen bond with a backbone carbonyl oxygen, thereby anchoring the ligand and enhancing affinity.

References

-

Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment. PubMed Central. [Link]

-

Novel bipharmacophoric inhibitors of the cholinesterases with affinity to the muscarinic receptors M1 and M2. National Institutes of Health (NIH). [Link]

-